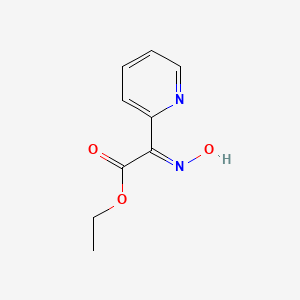

Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate

Description

Properties

IUPAC Name |

ethyl (2E)-2-hydroxyimino-2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(12)8(11-13)7-5-3-4-6-10-7/h3-6,13H,2H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQZRRVGGCVMQR-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71721-67-0 | |

| Record name | NSC74475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitrosation of Pyridin-2-ylacetate Esters

One of the primary synthetic routes to Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate involves the nitrosation of the corresponding pyridin-2-ylacetate ester, such as ethyl or methyl esters. This method is derived from protocols for similar compounds like (Z)-Methyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate, which share structural and synthetic similarities.

- Starting Material: Pyridin-2-yl-acetic acid ethyl ester (or methyl ester)

- Reagents: Sodium nitrite (NaNO2), acetic acid (AcOH), aqueous medium

- Conditions:

- Reaction temperature initially at 0 °C during sodium nitrite addition

- Stirring continued for 40 minutes at room temperature after addition

- Additional stirring for 1 hour after water is added

- Workup:

- Concentration to remove acetic acid

- Basification to pH 8–9 with sodium carbonate (Na2CO3)

- Extraction with ethyl acetate (EtOAc)

- Drying over magnesium sulfate (MgSO4)

- Concentration and vacuum drying to yield the hydroxyimino ester

- Yield reported for the methyl ester analogue is approximately 97% as an off-white solid.

- The product is characterized by mass spectrometry (m/z ~181.6 for methyl ester) and other spectroscopic methods.

- The reaction is sensitive to temperature control during nitrite addition to avoid side reactions.

- The method is scalable and reproducible with high yield and purity.

| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrosation | NaNO2 in AcOH, aqueous solution | ~1.7 hours | 0 °C to RT | 97 | Stirring after addition crucial |

| Workup and extraction | Na2CO3 basification, EtOAc extraction | 1 hour | Room temp | Drying under vacuum |

Adapted from synthesis of methyl ester analogue with similar methodology applicable to ethyl ester

Oximation via Oximating Agents and Coupling Reagents

Another approach involves the use of oximation reagents that introduce the hydroxyimino group via coupling reactions, often employing activated esters or mixed anhydrides.

- Coupling reagents such as ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate have been developed for racemization-free esterification and amidation, which can be adapted for the synthesis of hydroxyimino esters.

- These reagents enable the formation of hydroxyimino esters through nucleophilic substitution on activated intermediates.

- The process involves the formation of an oxyma ester intermediate, which undergoes stereoselective nucleophilic substitution to yield the target hydroxyimino compound.

- Use of DMAP (4-dimethylaminopyridine) as a catalyst

- Base such as DIPEA (N,N-diisopropylethylamine) to facilitate the reaction

- Solvents like dichloromethane or dimethylformamide

- Temperature control around room temperature to moderate heating

- High yields (up to 94%) of crystalline hydroxyimino esters have been reported.

- Products are characterized by NMR (1H and 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of oxyma ester | Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, DMAP, DIPEA | 94 | Racemization-free, high purity |

| Purification | Silica gel chromatography | Product isolated as white crystalline solid |

Based on advanced coupling reagent synthesis and application

Alternative Synthetic Routes from Patented Methods

Patent literature provides additional methods involving the preparation of ethyl 2-(pyridin-2-ylamino)-2-oxoacetate derivatives, which can be precursors or intermediates for hydroxyimino esters.

- Reactions involve stirring mixtures of pyridinyl amino esters with oximation agents for extended periods (1–10 hours, preferably 3–8 hours) at controlled temperatures (20–60 °C).

- Use of triethylamine as a base to maintain reaction conditions.

- Reaction progress monitored by HPLC to optimize yield and purity.

- Purification by crystallization or chromatographic techniques.

| Parameter | Range/Value | Notes |

|---|---|---|

| Stirring time | 1–10 hours (preferably 3–8 hours) | Longer times improve conversion |

| Temperature | 20–60 °C | Controlled to avoid decomposition |

| Base | Triethylamine | Maintains pH and facilitates reaction |

| Monitoring | HPLC | Ensures optimal reaction endpoint |

These methods are adaptable for producing this compound or related compounds

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitrosation of ethyl ester | Pyridin-2-yl-acetic acid ethyl ester | Sodium nitrite, AcOH, Na2CO3 | 0 °C to RT, aqueous, ~2.5 h | ~97 | Simple, high yield, well-established |

| Oximation via coupling reagent | Carboxylic acid derivatives | Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, DMAP, DIPEA | Room temp, organic solvents | ~94 | Racemization-free, high purity |

| Patented extended stirring method | Pyridinyl amino esters | Oximation agents, triethylamine | 20–60 °C, 1–10 h, monitored by HPLC | Variable | Scalable, controlled, monitored process |

Research Findings and Notes

- The nitrosation method is straightforward and yields high purity products, making it suitable for laboratory-scale synthesis.

- The use of advanced coupling reagents offers stereoselectivity and racemization suppression, beneficial for sensitive substrates or peptide-related syntheses.

- Patent methods emphasize process optimization through temperature and time control, with analytical monitoring to maximize yield and purity.

- No significant side reactions or byproducts are reported when conditions are properly controlled.

- The ethyl ester variant behaves similarly to the methyl ester analogue, allowing extrapolation of conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Oxime derivatives.

Reduction: Amino derivatives.

Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The hydroxyimino group can act as a nucleophile, facilitating the formation of more complex molecules.

- Oxidation Reactions : The compound can be oxidized to yield nitrile derivatives, which are valuable intermediates in organic synthesis.

Biological Applications

Research has shown that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies indicate that the compound demonstrates significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, such as aldose reductase, which is crucial in diabetes management.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a precursor for pharmaceutical compounds. Its structural features may impart biological activity, suggesting applications in drug development targeting various diseases.

Data Tables

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Enzyme Inhibition | Inhibits aldose reductase | |

| Antioxidant | Potential to reduce oxidative stress |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. This suggests its potential use in developing new antibacterial agents. -

Enzyme Inhibition Mechanism :

Research investigating the inhibition of aldose reductase showed that this compound binds to the enzyme's active site, blocking substrate access and preventing the conversion of glucose to sorbitol. This mechanism is particularly relevant for therapeutic strategies aimed at managing diabetic complications.

Mechanism of Action

The mechanism of action of Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridin-2-yl group can interact with enzyme active sites, potentially inhibiting or modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Formula : C₁₀H₁₁N₂O₃

- Key Functional Groups: Pyridine ring (electron-withdrawing), hydroxyimino (tautomerizes between oxime and nitroso forms), and ethyl ester (hydrolyzable).

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate and related compounds:

Reactivity and Stability

- Hydroxyimino Group: The hydroxyimino moiety in the target compound participates in tautomerism (oxime ↔ nitroso), affecting its nucleophilicity. This contrasts with ethyl 2-chloro-2-(hydroxyimino)acetate (), where the electron-withdrawing Cl atom increases acidity (pKa ~7.6) and hydrolytic instability .

- Pyridine vs. Thiazole/Thiophene: Replacement of pyridin-2-yl with thiazol-4-yl () or thiophen-2-yl () alters electronic properties. Thiazole derivatives exhibit higher solubility due to hydrogen-bonding amino groups, while thiophene-containing analogs show π-stacking interactions in crystal structures .

Biological Activity

Ethyl (2E)-(hydroxyimino)(pyridin-2-YL)acetate is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10N2O3 and consists of an ethyl ester group, a hydroxyimino group, and a pyridin-2-yl group. The presence of these functional groups allows for diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding : The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.

- Enzyme Interaction : The pyridin-2-yl moiety can interact with enzyme active sites, potentially leading to inhibition or modulation of enzymatic functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antifungal Activity

The compound has also shown promising antifungal properties. Studies indicate that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, potentially through similar mechanisms as its antibacterial effects.

In Vitro Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial potential.

- Antifungal Activity : In another investigation, the compound was tested against Candida albicans, revealing an MIC of 16 µg/mL. This suggests that this compound could be a candidate for developing antifungal agents.

In Vivo Studies

Preliminary in vivo studies have indicated that the compound can effectively reduce infection severity in animal models. For instance, mice treated with this compound showed a significant decrease in fungal load compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-pyridylacetate | Pyridine ring | Moderate antibacterial activity |

| Pyridine-2-carboxaldehyde oxime | Oxime derivative | Antimicrobial properties |

| 2-Pyridylacetic acid | Carboxylic acid group | Anticancer potential |

This compound stands out due to its unique combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (2E)-(hydroxyimino)(pyridin-2-yl)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of pyridinyl acetates with hydroxylamine derivatives. For example, oximation of ethyl 2-(pyridin-2-yl)acetate using hydroxylamine hydrochloride in ethanol with sodium acetate as a base (similar to ) yields hydroxyimino derivatives. Reaction optimization studies (e.g., temperature, solvent polarity) are critical: polar aprotic solvents like DMF improve reaction rates, while controlled pH (4–6) minimizes side reactions like over-oxidation . NMR characterization (e.g., ¹H and ¹³C) confirms the (2E)-configuration, with distinct peaks for the hydroxyimino group (δ ~9.5 ppm, broad singlet) and pyridinyl protons (δ ~8.5–9.5 ppm) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify the E-configuration via coupling constants (e.g., J = 1.8–2.1 Hz for olefinic protons) and pyridinyl ring protons .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected m/z 223.085 for C₁₀H₁₁N₂O₃) with <2 ppm error .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and detect byproducts like unreacted starting materials .

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer : Store at –20°C in anhydrous solvents (e.g., ethyl acetate or ethanol) to prevent hydrolysis of the ester or hydroxyimino groups. Avoid prolonged exposure to light, which can degrade the imine bond. For spectroscopic studies, short-term storage in ethanol is acceptable, but peroxide-free ethyl ether is preferred for extended stability .

Advanced Research Questions

Q. How does the hydroxyimino group influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?

- Methodological Answer : The hydroxyimino moiety acts as a directing group, enhancing regioselectivity in Pd-catalyzed α-arylation. For example, with X-Phos ligand (5 mol%), this compound couples with aryl halides (e.g., 6-bromoquinoline) at 80°C in toluene, yielding diarylacetates with >85% yield. The reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the pyridinyl nitrogen and hydroxyimino oxygen to stabilize the transition state .

Q. What strategies mitigate racemization during peptide coupling when using this compound as an additive?

- Methodological Answer : Analogous to Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), this compound suppresses racemization by forming a stable active ester intermediate with carbodiimides. Use 1.5 equiv. of the compound in DMF at 0–5°C to minimize base-mediated epimerization. Monitor optical purity via circular dichroism (CD) or chiral HPLC .

Q. How does the electronic nature of the pyridinyl ring affect the compound’s stability under acidic or basic conditions?

- Methodological Answer : The electron-withdrawing pyridinyl ring increases the electrophilicity of the adjacent carbonyl, making the ester prone to hydrolysis under basic conditions (pH >10). In contrast, acidic conditions (pH <3) protonate the hydroxyimino group, reducing conjugation and destabilizing the molecule. Stability studies (TGA/DSC) show decomposition onset at 150°C in air, with mass loss correlating to CO₂ release from the ester .

Data Contradictions and Resolution

- Storage Solvents : recommends ethyl acetate for long-term storage, while suggests ethanol for short-term use. Resolution: Ethyl acetate minimizes solvolysis but requires rigorous drying, whereas ethanol is suitable for <1 month if kept at –70°C .

- Synthetic Routes : uses nitro-substituted pyridines, yielding 76% product, while employs oximation of acetylated precursors (yield ~70%). Resolution: Nitro groups enhance electrophilicity but require harsher conditions; acetylated precursors offer milder alternatives for acid-sensitive substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.